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7-Bromo-5-methyl-1H-pyrrolo[2,3-

C]pyridine

Cat. No.: B13105214

Get Quote

Executive Summary: The Azaindole Advantage
In modern drug discovery, azaindoles (pyrrolo-pyridines) serve as superior bioisosteres to

indoles and purines.[1] Their ability to mimic the hydrogen-bonding motifs of the adenine ring in

ATP makes them "privileged scaffolds" for kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

However, the specific position of the nitrogen atom (4, 5, 6, or 7) and subsequent methyl

substitution drastically alters the Solubility-Permeability-Metabolism (SPM) balance. This guide

dissects these differences, providing a rational framework for scaffold selection based on

solubility performance.

Key Findings at a Glance
Solubility Superiority: Parent azaindoles exhibit 25-50x higher aqueous solubility than their

indole counterparts due to the pyridine nitrogen's ionization potential.

The "7-Azaindole Paradox": While 7-azaindole is the most common kinase scaffold due to its

binding motif, it is the least basic (pKa ~4.6) of the isomers, limiting its pH-dependent

solubility in acidic media compared to 5-azaindole (pKa ~8.3).
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Methylation Impact:

N-Methylation (Position 1): Abolishes the H-bond donor, often lowering melting point but

reducing aqueous solubility due to loss of polarity.

C-Methylation: Increases LogP (~ +0.5 units) and reduces solubility unless steric clash

disrupts crystal packing.

Structural Landscape & Physicochemical
Baselines[2][3][4]
To understand methyl-substitution effects, we must first establish the baseline properties of the

four parent isomers. The position of the pyridine nitrogen dictates the electronic environment,

pKa, and hydrogen bonding capability.

Table 1: Physicochemical Profile of Parent Azaindole
Isomers

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13105214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Structure
pKa
(Conjugate
Acid)

H-Bond
Donor/Acce
ptor

Solubility
Profile (vs.
Indole)

Key
Application

4-Azaindole
Pyrrolo[3,2-

b]pyridine
6.9

1 Donor / 1

Acceptor

High (Good

balance of

basicity/polari

ty)

PI3K, DprE1

Inhibitors

5-Azaindole
Pyrrolo[3,2-

c]pyridine

8.3 (Most

Basic)

1 Donor / 1

Acceptor

High (High

ionization at

physiological

pH)

Cdc7 Kinase

Inhibitors

6-Azaindole
Pyrrolo[2,3-

c]pyridine
7.9

1 Donor / 1

Acceptor

Moderate-

High

Less

common, HIV

NNRTIs

7-Azaindole
Pyrrolo[2,3-

b]pyridine

4.6 (Least

Basic)

1 Donor / 1

Acceptor

(Unique 1,7-

motif)

Moderate

(Limited by

low basicity)

Kinase

Standard

(ATP mimic)

Technical Insight: The high pKa of 5- and 6-azaindoles ensures they are predominantly ionized

in the stomach (pH 1-2), aiding dissolution. 7-azaindole, with a pKa of 4.6, is less ionized at

gastric pH, which can lead to dissolution-limited absorption if not formulated correctly.

Visualization: Isomer Properties & H-Bonding Potential
The following diagram illustrates the structural relationships and pKa trends that drive solubility.
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Physicochemical Drivers
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(+N atom)
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Most Common Scaffold

5-Azaindole
pKa ~8.3

Highly Ionizable

6-Azaindole
pKa ~7.9

Highly Ionizable

Similar Basicity

Shift N position
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Caption: Comparative physicochemical landscape of azaindole isomers relative to the indole

baseline.

Impact of Methyl Substitution on Solubility[2]
Methylation is a double-edged sword. While it modulates potency and selectivity, it alters the

Crystal Lattice Energy (CLE) and Lipophilicity (LogP), the two primary determinants of

solubility.

A. N-Methylation (Position 1)
Replacing the pyrrole NH with N-CH3 fundamentally changes the solvation profile.

Effect: Removes the primary Hydrogen Bond Donor (HBD).

Thermodynamic Consequence:
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Melting Point Depression: Often lowers the melting point by disrupting intermolecular H-

bond networks in the crystal lattice (favorable for solubility).

Solvation Penalty: Reduces the molecule's ability to interact with water (unfavorable).

Net Result:Decreased Aqueous Solubility (typically), but Increased Permeability.

Example: 1-methyl-7-azaindole is significantly more lipophilic than 7-azaindole.

B. C-Methylation (Positions 2, 3, etc.)
Adding a methyl group to the carbon scaffold affects lipophilicity and steric packing.

Effect: Adds hydrophobic bulk (+CH3).

LogP Shift: Increases LogP by approximately 0.5 units per methyl group.

Solubility Trend: Generally decreases intrinsic solubility (

) unless the methyl group forces a non-planar conformation that drastically reduces crystal
packing energy ("The Methyl Twist").

Data Point:3-methyl-7-azaindole has a calculated LogP of ~1.87 and reduced aqueous

solubility compared to the parent 7-azaindole, requiring formulation aids (e.g., cyclodextrins)

in early assays.

Table 2: Comparative Methyl-Substitution Effects
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Compound Modification LogP (Approx)
Solubility
Impact

Mechanism

7-Azaindole Parent ~1.2
Baseline (High

vs Indole)

Balanced H-

bonding

1-Methyl-7-

azaindole
N-Methylation ~1.7 Decrease

Loss of H-bond

donor; increased

lipophilicity.

3-Methyl-7-

azaindole
C-Methylation ~1.9 Decrease

Increased

hydrophobic

surface area.

3,5-Dimethyl-7-

azaindole
Di-Methylation ~2.4

Significant

Decrease

Additive

lipophilicity;

potential packing

disruption.

Experimental Protocols
To generate the data discussed above, robust experimental workflows are required. We

recommend a two-tiered approach: Kinetic Solubility for HTS and Thermodynamic Solubility for

lead optimization.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
The Gold Standard for equilibrium solubility.

Preparation: Weigh excess solid compound (e.g., 2-5 mg) into a glass vial.

Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of buffer (pH 7.4, pH 1.2) or water.[2][3]

[4]

Equilibration: Shake at 25°C for 24–48 hours to ensure equilibrium.

Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved solid.
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Critical Step: Check pH of the supernatant; dissolved compound can shift buffer pH.

Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

Solid State Analysis: Analyze the remaining solid residue via XRPD (X-Ray Powder

Diffraction) to detect polymorphic changes or hydrate formation.

Protocol B: pKa Determination (Potentiometric Titration)
Essential for predicting pH-dependent solubility.

Instrument: Sirius T3 or equivalent potentiometric titrator.

Sample: Dissolve ~1 mg of compound in a co-solvent (e.g., Methanol/Water) if water

solubility is too low.

Titration: Titrate with 0.1 M HCl and 0.1 M NaOH across pH 2–12.

Calculation: Use Yasuda-Shedlovsky extrapolation to determine aqueous pKa from co-

solvent data.

Visualization: Solubility Determination Workflow
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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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